molecular formula C3H7BF3KO B590832 Potassium (ethoxymethyl)trifluoroborate CAS No. 910251-12-6

Potassium (ethoxymethyl)trifluoroborate

Cat. No. B590832
CAS RN: 910251-12-6
M. Wt: 165.992
InChI Key: BPAJXQJBVWNCTC-UHFFFAOYSA-N
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Description

Potassium (ethoxymethyl)trifluoroborate is a special class of organoboron reagents . It offers several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Synthesis Analysis

Potassium organotrifluoroborates can be prepared through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . This involves an in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .


Molecular Structure Analysis

The molecular formula of Potassium (ethoxymethyl)trifluoroborate is C3H7BF3KO . It has an average mass of 165.992 Da and a monoisotopic mass of 166.017914 Da .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are also used in Suzuki–Miyaura-type reactions .


Physical And Chemical Properties Analysis

Potassium (ethoxymethyl)trifluoroborate is a free-flowing crystalline solid . It tends to melt only at very high temperatures and is stable to air and moisture .

Mechanism of Action

Target of Action

Potassium (ethoxymethyl)trifluoroborate primarily targets the Suzuki–Miyaura-type cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .

Mode of Action

Potassium (ethoxymethyl)trifluoroborate interacts with its targets by participating in the Suzuki–Miyaura-type cross-coupling reactions . The trifluoroborate moiety participates in the sequence in two general forms: either it is attached to the aryl halide component of the first cross-coupling, or it is appended to the olefin that is initially hydroborated .

Biochemical Pathways

The primary biochemical pathway affected by Potassium (ethoxymethyl)trifluoroborate is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds and pharmaceuticals .

Pharmacokinetics

It’s known that this compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

The result of Potassium (ethoxymethyl)trifluoroborate’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and biologically active molecules .

Action Environment

The action of Potassium (ethoxymethyl)trifluoroborate is influenced by environmental factors such as temperature and the presence of other reactants . It is known to be stable under oxidative conditions , and its reactivity can be influenced by the presence of a palladium catalyst .

Safety and Hazards

Potassium (ethoxymethyl)trifluoroborate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The past decade has witnessed the emergence of potassium organotrifluoroborates as a new class of nucleophilic boron reagents for the Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . These substrates are easily prepared and most of them are indefinitely stable to air and moisture . This suggests a promising future for the use of potassium organotrifluoroborates in various chemical reactions and syntheses .

properties

IUPAC Name

potassium;ethoxymethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BF3O.K/c1-2-8-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAJXQJBVWNCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (ethoxymethyl)trifluoroborate

CAS RN

910251-12-6
Record name Borate(1-), (ethoxymethyl)trifluoro-, potassium (1:1), (T-4)-
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Record name potassium (ethoxymethyl)trifluoroborate
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